molecular formula C13H10ClNO5 B14727122 Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate CAS No. 13794-84-8

Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate

Cat. No.: B14727122
CAS No.: 13794-84-8
M. Wt: 295.67 g/mol
InChI Key: NTAKQQNRKANWAE-UHFFFAOYSA-M
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Description

Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate is a heterocyclic compound that belongs to the class of oxazolo[3,2-a]pyridinium salts. These compounds are known for their unique structural features and reactivity, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate typically involves the cyclization of N-phenacyl-2-pyridones. This can be achieved through the hydrolysis of 2-halo-N-phenacylpyridinium salts or by phenacylation of 2-pyridones . The reaction conditions often include the use of mineral acids to facilitate the cyclization process . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkali, hydrosulfide, ammonia, primary amines, and secondary amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate involves its reactivity with nucleophiles. The compound exhibits ambident properties, meaning it can react at multiple sites within its structure. This reactivity allows it to undergo various transformations, including ring opening and the formation of new heterocyclic structures . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and reactivity. The unique properties of this compound, such as its ability to undergo specific nucleophilic reactions, make it distinct and valuable for various applications.

Properties

CAS No.

13794-84-8

Molecular Formula

C13H10ClNO5

Molecular Weight

295.67 g/mol

IUPAC Name

2-phenyl-[1,3]oxazolo[3,2-a]pyridin-4-ium;perchlorate

InChI

InChI=1S/C13H10NO.ClHO4/c1-2-6-11(7-3-1)12-10-14-9-5-4-8-13(14)15-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1

InChI Key

NTAKQQNRKANWAE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3O2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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